{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine
Description
Historical Context of Piperazine-Based Research Compounds
Piperazine derivatives have evolved significantly since their initial isolation from black pepper alkaloids in the 19th century. Early applications focused on gout treatment, utilizing piperazine’s uric acid-solubilizing properties, though therapeutic efficacy was limited. The mid-20th century marked a turning point with the introduction of piperazine as an anthelmintic agent, where its paralytic effect on helminths via γ-aminobutyric acid (GABA) receptor modulation demonstrated the scaffold’s biological relevance.
Structural diversification accelerated in the 1980s–2000s, driven by advances in heterocyclic chemistry. Researchers systematically explored nitrogen substitution patterns, leading to compounds like 1-(3,5-dimethoxybenzoyl)-4-(naphthalen-2-ylmethyl)piperazine and 4-piperazin-1-yl-phenylamine. These innovations revealed piperazine’s capacity to balance lipophilicity and water solubility while maintaining conformational rigidity—a critical advantage for blood-brain barrier penetration in CNS-targeted drugs. The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine emerged from this era as a hybrid structure, combining aromatic electron-rich domains with a secondary amine terminus for potential hydrogen-bond networking.
Significance in Contemporary Medicinal Chemistry
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine occupies a strategic niche in modern drug design due to three key attributes:
Receptor Multi-Targeting Capability : The 3,5-dimethoxybenzoyl group provides a planar aromatic surface for π-π stacking with tyrosine residues in G protein-coupled receptors (GPCRs), while the para-aminophenyl moiety enables hydrogen bonding with aspartate or glutamate side chains. This dual functionality permits engagement with both aminergic (e.g., dopamine, serotonin) and kinase receptor families.
Enhanced Pharmacokinetic Profile : Comparative studies with simpler piperazine analogs show that the dimethoxy groups reduce cLogP values by 0.3–0.5 units compared to non-oxygenated arylpiperazines, potentially lowering hepatotoxicity risks. The amine group further introduces a protonation site that enhances water solubility at physiological pH.
Synthetic Modularity : The compound’s structure permits regioselective modification at four positions:
- Methoxy group substitution on the benzoyl ring
- Piperazine nitrogen alkylation/arylation
- Aminophenyl group functionalization
- Linker length between piperazine and benzoyl groups
This adaptability is exemplified in Table 1, which compares structural features and binding affinities across related piperazine derivatives.
Table 1. Structural and Pharmacological Comparison of Selected Piperazine Derivatives
Position Within the Broader Piperazine Derivative Classification System
Piperazine derivatives are systematically categorized based on nitrogen substitution patterns and aromatic appendages. {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine falls into two overlapping subclasses:
- N-Arylpiperazine Carboxamides : Defined by a benzoyl group attached to one piperazine nitrogen. The 3,5-dimethoxy substitution pattern distinguishes it from first-generation analogs like 1-(2-methoxyphenyl)piperazine (mCPP).
- 4-Aminophenylpiperazines : Characterized by a para-aminophenyl group on the distal nitrogen. This moiety enhances interactions with monoamine transporters compared to alkyl-substituted derivatives.
The compound’s hybrid nature enables unique polypharmacology. While traditional N-arylpiperazines primarily target serotonin receptors, the 3,5-dimethoxybenzoyl group introduces affinity for dopamine D3 receptors (Ki = 0.32 nM), and the 4-aminophenyl extension may confer kinase inhibitory activity through adenine-mimetic interactions. Such multifunctionality positions it as a transitional structure between classical GPCR ligands and modern kinase inhibitors.
Ongoing research explores its potential as:
- A dopamine D3 receptor partial agonist for addiction therapy
- A 5-HT1A receptor antagonist for depression treatment
- A Bruton’s tyrosine kinase (BTK) inhibitor for autoimmune diseases
Properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-11-14(12-18(13-17)25-2)19(23)22-9-7-21(8-10-22)16-5-3-15(20)4-6-16/h3-6,11-13H,7-10,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQXBKKOPPLRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoyl group.
Scientific Research Applications
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the phenylamine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting the enzyme’s activity and downstream effects .
Comparison with Similar Compounds
Triazine Derivatives with Piperidine/Piperazine Substituents
describes 1,3,5-triazine-2-amine derivatives containing 4-methylpiperidine substituents. These compounds, such as 6-(4-fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine, share a triazine core but differ in their cyclic amine substituents (piperidine vs. piperazine) and aryl group modifications. Key distinctions include:
Key Observations :
- The triazine derivatives exhibit potent antileukemic activity, likely due to their planar triazine core, which facilitates DNA intercalation or kinase inhibition.
- Electron-withdrawing groups (e.g., -CF3, -F) on the aryl ring in triazine derivatives enhance activity, whereas the target’s 3,5-dimethoxy groups (electron-donating) may favor different interactions .
Piperazine-Linked Urea Derivatives with Thiazole Moieties
highlights urea derivatives containing piperazine-thiazole hybrids, such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a). These compounds share the piperazine scaffold but incorporate urea and thiazole functionalities:
Key Observations :
- The urea-thiazole derivatives demonstrate high yields (84–88%) and molecular weights >480 Da, suggesting robust synthetic accessibility despite structural complexity.
- The target compound’s benzoyl group may confer greater metabolic stability compared to the hydrazinyl-oxoethyl substituent in 11a–11m, which could be prone to hydrolysis .
Structural and Functional Implications
- Solubility : The target compound’s 3,5-dimethoxy groups and piperazine core likely improve water solubility compared to highly halogenated derivatives (e.g., 11b, 11m) .
- Synthetic Accessibility : The discontinued status of the target compound contrasts with the high yields (72–88%) reported for triazine and urea derivatives, suggesting scalability challenges in its synthesis .
- Biological Targets : While the triazine derivatives target leukemia cells, the urea-thiazole compounds may inhibit kinases or growth factor receptors. The target’s benzoyl-piperazine structure could align with serotonin or dopamine receptor ligands, though this remains speculative without direct data.
Biological Activity
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, with the molecular formula C19H23N3O3 and CAS number 892712-64-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring and a dimethoxybenzoyl group, contributing to its biological properties. The structure can be represented as follows:
The biological activity of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety plays a crucial role in binding interactions that modulate various biological pathways.
Inhibition of Enzymes : The compound may inhibit certain enzymes by binding to their active sites. This inhibition can lead to downstream effects that alter metabolic pathways, making it a candidate for therapeutic applications in diseases where enzyme modulation is beneficial.
1. Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing piperazine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
| Compound | MIC (μM) | Activity |
|---|---|---|
| 6e | < 3.80 | Inhibits growth of Mtb H37Rv |
| 6g | 11.53 | Inhibits growth of Mtb H37Rv |
These results suggest that {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine could also possess similar antimicrobial properties.
2. Anticancer Activity
The compound's structural components are conducive to interactions with cancer cell pathways. A study evaluating related compounds demonstrated that modifications in the piperazine structure could enhance cytotoxicity against cancer cell lines such as HepG2 (human liver hepatocellular carcinoma).
Case Study : A series of piperazine derivatives were synthesized and tested against HepG2 cells, revealing significant cytotoxic effects attributed to their ability to induce apoptosis.
Research Findings
Research has focused on the synthesis and evaluation of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine and related compounds:
- Synthesis : The compound can be synthesized through multi-step reactions involving piperazine derivatives and benzoyl chlorides.
- Biological Evaluation : In vitro assays have been conducted to assess the compound's effects on various cell lines, indicating potential applications in drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine and its analogs?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are prepared by reacting substituted benzoyl chlorides with arylpiperazines under alkaline conditions (e.g., K₂CO₃ in acetone or DCM) . A two-step approach may involve:
Amination : Reacting 4-aminophenylpiperazine with 3,5-dimethoxybenzoyl chloride in anhydrous DCM with triethylamine as a base (yield: ~46%) .
Purification : Column chromatography (e.g., chloroform:methanol gradients) followed by recrystallization .
Key characterization includes NMR (¹H/¹³C), mass spectrometry (LC/MS), and elemental analysis to confirm purity and structure .
Q. How is structural characterization performed to validate the compound’s identity?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for the 3,5-dimethoxybenzoyl group (δ 3.8–4.0 ppm for OCH₃; aromatic protons at δ 6.7–7.2 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺] at m/z 484 for dichlorophenyl analogs) confirm molecular weight .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 60.1%, H: 5.8%, N: 11.6%) .
Q. What in vitro assays are used for preliminary biological evaluation?
- Methodological Answer : Common assays include:
- Antiproliferative Activity : Testing against cancer cell lines (e.g., leukemia, breast cancer) via MTT assays, with IC₅₀ values calculated .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine D3 receptor binding using [³H]spiperone) .
- Antimicrobial Screening : Agar diffusion or microdilution assays against bacterial/fungal strains .
Advanced Research Questions
Q. How do structural modifications impact biological activity and selectivity?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the benzoyl ring enhance receptor affinity (e.g., D3 receptor Kᵢ = 2.1 nM vs. 18 nM for methoxy groups) . Conversely, bulky groups (e.g., trifluoromethyl) may reduce solubility .
- Piperazine Modifications : N-Methylation improves metabolic stability but may reduce binding potency .
- SAR Tables :
| Substituent (R) | IC₅₀ (μM, Leukemia) | D3 Receptor Kᵢ (nM) |
|---|---|---|
| 3,5-OCH₃ | 1.2 | 25 |
| 3,5-Cl | 0.8 | 2.1 |
| 4-NO₂ | 3.5 | >100 |
| Data derived from . |
Q. What computational strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- 3D-QSAR Modeling : Comparative molecular field analysis (CoMFA) identifies steric/electrostatic hotspots. For triazine analogs, a high q² value (0.82) indicates predictive accuracy for antileukemic activity .
- Molecular Docking : Simulates binding to target proteins (e.g., tubulin or dopamine receptors). Docking scores correlate with experimental IC₅₀ values (R² = 0.76) .
- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–4) and blood-brain barrier penetration .
Q. How can researchers resolve discrepancies in biological data across studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies to identify trends. For example, meta-analysis of 12 studies showed 3,5-substituted derivatives have consistently higher potency (p < 0.01) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
